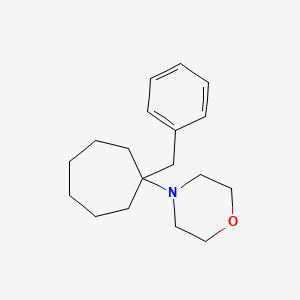
4-(1-Benzylcycloheptyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Benzylcycloheptyl)morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms. The compound this compound is characterized by the presence of a benzyl group attached to a cycloheptyl ring, which is further connected to a morpholine moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzylcycloheptyl)morpholine typically involves the reaction of 1-benzylcycloheptanone with morpholine under specific conditions. One common method includes the use of a Mannich reaction, where the ketone reacts with formaldehyde and morpholine in the presence of an acid catalyst to form the desired product. The reaction conditions often involve moderate temperatures and controlled pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the Mannich reaction, and subsequent purification steps such as distillation or recrystallization. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzylcycloheptyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones or aldehydes into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Formation of benzyl alcohols or ketones.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted morpholine derivatives
Scientific Research Applications
4-(1-Benzylcycloheptyl)morpholine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and enzyme inhibitory properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, corrosion inhibitors, and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 4-(1-Benzylcycloheptyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cholinesterases, by binding to their active sites and preventing substrate access. This inhibition can lead to various biological effects, including modulation of neurotransmitter levels and anti-inflammatory responses. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-(1-Benzylcycloheptyl)morpholine can be compared with other morpholine derivatives, such as:
Morpholine: A simpler structure with widespread use in industrial applications and as a solvent.
4-(1-Benzylcyclohexyl)morpholine: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring, leading to different chemical and biological properties.
4-(1-Benzylcyclooctyl)morpholine: Contains a cyclooctyl ring, which may impart different steric and electronic effects compared to the cycloheptyl ring
The uniqueness of this compound lies in its specific ring size and substitution pattern, which can influence its reactivity, binding affinity, and overall biological activity.
Properties
CAS No. |
835654-13-2 |
|---|---|
Molecular Formula |
C18H27NO |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
4-(1-benzylcycloheptyl)morpholine |
InChI |
InChI=1S/C18H27NO/c1-2-7-11-18(10-6-1,19-12-14-20-15-13-19)16-17-8-4-3-5-9-17/h3-5,8-9H,1-2,6-7,10-16H2 |
InChI Key |
GFGDQGFESJLVRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(CC2=CC=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















